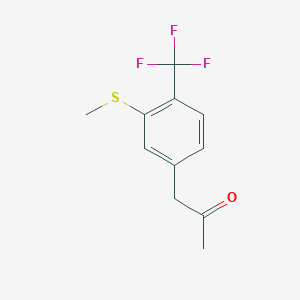

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the introduction of the trifluoromethyl and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(methylthio)-4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ketone. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1034442-15-3, is an organic compound with notable structural features, including a methylthio group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-cancer properties.

- Molecular Formula : C11H11F3OS

- Molecular Weight : 248.26 g/mol

- Density : Approximately 1.25 g/cm³

- Boiling Point : Predicted at 274.2 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.

- Cytotoxicity : Studies have demonstrated that it has cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cytotoxic Activity

A study evaluating the cytotoxic effects of structurally similar compounds indicated that those containing trifluoromethyl substitutions exhibited IC50 values ranging from 3.6 µM to 11.0 µM against various tumor cell lines. The mechanism of action involved apoptosis induction and cell cycle arrest in both wild-type and mutant p53 cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 6.5 | G0/G1 phase arrest |

| Compound C | HeLa | 8.0 | G2/M phase arrest |

Enzyme Interaction Studies

The interaction studies focused on the binding affinity of the compound to specific enzymes involved in cancer progression. For instance, surface plasmon resonance assays indicated that the compound has a moderate affinity for certain targets, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that variations in the substituents on the phenyl ring significantly influence the biological activity of these compounds. For example, compounds with a trifluoromethyl group showed enhanced anticancer activity compared to their non-fluorinated counterparts .

Q & A

Basic Question: What are the primary synthetic routes for preparing 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one?

Methodological Answer:

A key synthesis involves hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to yield 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reaction with acetic anhydride and a catalyst (e.g., acid or base) to form the ketone intermediate. Reductive amination is avoided unless targeting derivatives like fenfluramine .

Key Steps:

- Hydrolysis: Acidic or basic conditions to convert nitrile to carboxylic acid.

- Acetylation: Use of acetic anhydride to form the propan-2-one backbone.

Data Insight: - Yield optimization requires careful control of stoichiometry and reaction temperature (exact values depend on catalyst choice).

Basic Question: How is this compound characterized spectroscopically?

Methodological Answer:

Structural confirmation relies on:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl/methylthio groups (distinct splitting patterns).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹).

- HRMS : Molecular ion peak matching the exact mass (e.g., calculated for C₁₁H₁₁F₃OS: 248.0538 g/mol) .

Example:

In palladium-catalyzed syntheses, 1H NMR of analogs shows deshielded ketone protons (δ 2.1–2.5 ppm) and aromatic coupling patterns .

Advanced Question: What computational methods are used to predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : To model electronic effects of the trifluoromethyl and methylthio groups on reaction pathways (e.g., Pd-catalyzed coupling).

- Molecular Docking : For studying interactions with enzymes in metabolic pathways (e.g., CYP450 isoforms) .

Key Insight:

The electron-withdrawing trifluoromethyl group increases electrophilicity at the ketone, favoring nucleophilic attacks in reductive amination .

Advanced Question: How does this compound participate in metabolic pathways?

Methodological Answer:

In studies on 4-MTA (a designer drug), this compound arises via oxidative deamination. Metabolic steps include:

Oxidative Deamination : Conversion of 4-MTA to the ketone metabolite.

Reduction : Further reduction to 1-[4-(methylthio)phenyl]propan-2-ol.

Degradation : Side-chain cleavage to 4-methylthiobenzoic acid .

Experimental Validation:

- LC-MS/MS : To track metabolites in biological matrices.

- Enzyme Assays : Using CYP3A4-expressing cell lines to confirm metabolic activity .

Basic Question: What are the common impurities or regioisomers observed during synthesis?

Methodological Answer:

- Trifluoromethyl Regioisomers : Arise from incomplete regioselective substitution during synthesis.

- Control Method : Chromatographic purification (e.g., flash chromatography with hexane/ethyl acetate gradients) and strict temperature control .

Data Example:

Pharmaceutical-grade fenfluramine derived from this ketone must contain <0.2% total regioisomers by weight .

Advanced Question: How does the methylthio group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the sulfur atom may lead to demethylation or sulfide oxidation.

- Basic Conditions : Hydrolysis of the methylthio group to a sulfoxide or sulfone.

Experimental Design: - Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life and identify degradation products using HRMS .

Basic Question: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl-containing compounds.

- First Aid : Immediate rinsing with water for exposure; consult safety data sheets (SDS) for specific protocols .

Advanced Question: What role does this compound play in synthesizing sulfoxonium ylides?

Methodological Answer:

In Pd-catalyzed reactions, it serves as a precursor for generating α-carbonyl-α'-aryl sulfoxonium ylides.

Procedure:

- React with dimethyl sulfoxide (DMSO) derivatives under catalytic Pd(OAc)₂.

- Purify via flash chromatography (86% yield reported for analogs) .

Mechanistic Insight:

The trifluoromethyl group stabilizes the ylide intermediate through electron-withdrawing effects, enhancing reaction efficiency .

Advanced Question: How can contradictions in metabolic data be resolved?

Methodological Answer:

- Comparative Studies : Replicate metabolic assays across multiple models (e.g., human hepatocytes vs. recombinant enzymes).

- Isotopic Labeling : Use ¹³C/²H-labeled compounds to trace metabolic pathways unambiguously .

Basic Question: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

Properties

Molecular Formula |

C11H11F3OS |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-9(11(12,13)14)10(6-8)16-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

YLGCRMRROUISMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.